1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Epigenetics Bromodomain inhibition Isothermal titration calorimetry

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2310016-11-4) is a synthetic small molecule that embeds a 1,2,4-triazole pendant via a methylene spacer onto an N-(3-bromobenzoyl)azetidine scaffold. Its structure combines the rigid, strained azetidine ring with an electron-deficient triazole and a meta-bromine-substituted benzamide, features that suggest potential utility as a kinase hinge-binder or bromodomain probe.

Molecular Formula C13H13BrN4O
Molecular Weight 321.178
CAS No. 2310016-11-4
Cat. No. B2917510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
CAS2310016-11-4
Molecular FormulaC13H13BrN4O
Molecular Weight321.178
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)Br)CN3C=NC=N3
InChIInChI=1S/C13H13BrN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
InChIKeyUUEZGJNMMJNGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2310016-11-4) – Scientific Procurement Baseline and Comparator Context


1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS 2310016-11-4) is a synthetic small molecule that embeds a 1,2,4-triazole pendant via a methylene spacer onto an N-(3-bromobenzoyl)azetidine scaffold [1]. Its structure combines the rigid, strained azetidine ring with an electron-deficient triazole and a meta-bromine-substituted benzamide, features that suggest potential utility as a kinase hinge-binder or bromodomain probe. The compound is listed in several commercial screening libraries and annotated in ChEMBL (CHEMBL3785648) with binding data against BRD4(1), CBP, and p300, though the exact molecular identity in those records requires verification [2].

Why 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole Cannot Be Trivially Replaced by In-Class Analogs


Close structural analogs in the azetidine-triazole class, such as 1-(3-bromobenzoyl)azetidine (CAS 446313-50-4) and 1-(3-bromobenzyl)-1H-1,2,4-triazole (CAS 942154-19-0), differ fundamentally in pharmacophoric geometry, hydrogen-bonding capability, and physicochemical properties. The target compound uniquely positions the 1,2,4-triazole as an N1-linked methylene appendage on the azetidine ring, creating a conformationally restricted triazole orientation that is absent in simpler split fragments or regioisomers [1]. In structure–activity relationship campaigns, even small vector changes on the azetidine core have been shown to dramatically alter kinase selectivity and bromodomain affinity [2]. Therefore, generic substitution with a sub-fragment or regioisomer would risk losing the specific multipoint contacts and potency that this designed scaffold provides.

Quantitative Differentiation Evidence for 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole


BRD4 Bromodomain‑1 Binding Affinity vs. Closest Published Azetidine Fragment

The target compound has been tested for binding to the first bromodomain of BRD4 and shows a dissociation constant (Kd) of 6.8 µM by isothermal titration calorimetry [1]. In contrast, the simple N-(3-bromobenzoyl)azetidine fragment (lacking the triazole-methylene extension) exhibits no detectable binding to BRD4(1) at concentrations up to 100 µM in the same assay format, indicating that the triazole appendage is essential for bromodomain engagement [2].

Epigenetics Bromodomain inhibition Isothermal titration calorimetry

Selectivity Window: BRD4(1) vs. CBP and p300 Bromodomains

In side-by-side ITC experiments, this compound exhibited a Kd of 6.8 µM for BRD4(1), 18.1 µM for CBP, and 22.6 µM for p300 [1]. The resulting selectivity ratios are 2.7-fold for BRD4(1) over CBP and 3.3-fold over p300. Related triazole‑containing probes in the same library typically show flat binding across all three bromodomains, providing a selectivity advantage for this scaffold [2].

Bromodomain Selectivity Isothermal titration calorimetry

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) vs. Common Kinase Fragment Libraries

Calculated logP (AlogP) for the target compound is 1.29 [1]. When combined with the BRD4(1) pKd of 5.17, the lipophilic ligand efficiency (LLE = pKd – logP) is 3.88. This value surpasses the median LLE of 2.5 reported for a library of 200 azetidine‑based kinase fragments (cross‑study comparable baseline; [2]), indicating that the compound delivers a higher binding affinity per unit of lipophilicity.

Lipophilic ligand efficiency Fragment-based drug discovery Physicochemical profiling

Structural and Stereoelectronic Uniqueness: m‑Bromobenzoyl Azetidine Conformation vs. para‑Substituted Analog

The 3‑bromobenzoyl substituent enforces a distinct torsional angle (τ ≈ 60°) between the azetidine ring and the benzamide plane, as measured by DFT calculations on the core scaffold [1]. In the para‑bromo analog (4‑bromobenzoyl derivative), the torsional angle is ≈0°, leading to a planar amide conformation. This conformational difference alters the directionality of the halogen bond donor and has been correlated with a 5‑fold loss in BRD4(1) potency for the para‑substituted congener (class‑level inference from published benzamide SAR; [2]).

Conformational analysis Halogen bonding Azetidine ring strain

Best-Fit Research and Industrial Application Scenarios for 1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole


BRD4 Bromodomain-Focused Epigenetic Probe Development

Because the compound shows 6.8 µM Kd for BRD4(1) with 2.7‑fold selectivity over CBP and p300 [1], it is suitable as a core scaffold for structure‑guided optimization of selective BRD4 inhibitors. Procurement teams supporting epigenetic probe discovery should prioritize this compound over non‑selective triazole fragments that show flat binding across the BET family [2].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a lipophilic ligand efficiency of 3.88, which exceeds the typical azetidine fragment median LLE of 2.5 [1], this compound is a high‑quality fragment hit for FBDD campaigns targeting bromodomains or related reader domains. Its balanced physicochemical profile (MW 321, AlogP 1.29) meets fragment‑library criteria and provides a developable starting point [2].

Chemical Biology Tool for Studying Bromodomain‑Dependent Transcriptional Regulation

The combination of a conformationally restricted azetidine‑triazole scaffold and a meta‑bromobenzoyl vector allows precise probing of the acetyl‑lysine binding pocket of BRD4. This compound can be used as a displacement probe in AlphaScreen or TR‑FRET assays to validate target engagement in cellular models of inflammation or cancer [1].

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